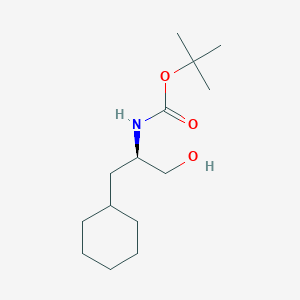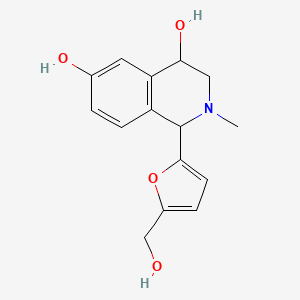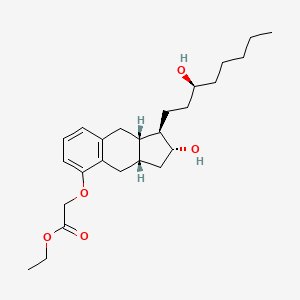
N-tert-Butyloxycarbonyl-D-Cystein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a structurally similar compound, involves the use of N-Boc and C-OMe protection for fragment-coupling, utilizing 1-hydroxy-1H-benzotriazole (HOBt)/1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in solution synthesis (Abele, Seiler, & Seebach, 1999). Additionally, enantioselective synthesis of a closely related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, has been achieved starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation (Alonso, Santacana, Rafecas, & Riera, 2005).
Molecular Structure Analysis
The molecular structure of β-oligopeptides, which share structural motifs with (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol, reveals characteristic secondary structural motifs, including eight-membered rings with hydrogen bonding between next neighbors. This structure is maintained in solution, as evidenced by IR spectroscopy and NMR measurements (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
The compound's reactivity includes its role in the synthesis of β-peptides, with the Boc group providing protection for amino functionalities during peptide coupling reactions. The Boc protection strategy is essential for the synthesis of complex peptide structures, allowing for the selective deprotection and modification of peptides (Abele, Seiler, & Seebach, 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different phases. The detailed structural analysis through X-ray crystallography provides insights into the arrangement of molecules and their potential interactions in the solid state. This information is critical for designing synthesis pathways and understanding the material's stability (Abele, Seiler, & Seebach, 1999).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are integral to utilizing (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol in synthetic chemistry. The protective Boc group plays a significant role in modulating the compound's reactivity, making it a versatile building block for the synthesis of more complex molecules (Alonso, Santacana, Rafecas, & Riera, 2005).
Wissenschaftliche Forschungsanwendungen
BOC-Schutz von Aminen
N-tert-Butyloxycarbonyl-D-Cystein wird beim BOC-Schutz von Aminen verwendet, ein Verfahren, das für die Synthese biologisch aktiver Moleküle entscheidend ist {svg_1}. Dieser Prozess ist umweltfreundlich und effizient und ermöglicht einen nahezu quantitativen BOC-Schutz einer Vielzahl von aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen {svg_2}.
Hochleistungsflüssigkeitschromatographische Bestimmung
this compound kann in Methoden der Hochleistungsflüssigkeitschromatographie (HPLC) zur Bestimmung bestimmter Aminosäurenenantiomere verwendet werden {svg_3}. Diese Methode verwendet eine Vor-Säulen-Derivatisierung mit o-Phthaldialdehyd (OPA) plus this compound (Boc-D-Cys) {svg_4}.
Forschungschemikalien
this compound wird als Forschungschemikalie eingestuft, zu der eine Vielzahl synthetischer Substanzen gehört, die für die wissenschaftliche Forschung entwickelt wurden {svg_5}. Diese Chemikalien sind nicht für die Anwendung am Menschen oder an Tieren bestimmt; sie sind ausschließlich für den Einsatz in Laboren vorgesehen {svg_6}.
Pharmakologische Forschung
In der Pharmakologie haben this compound und andere Forschungschemikalien die Identifizierung neuartiger pharmakologischer Zielstrukturen, die Entwicklung wirksamerer Medikamente sowie das Verständnis des Arzneimittelstoffwechsels und der Toxizität ermöglicht {svg_7}.
Materialwissenschaftliche Forschung
Forschungschemikalien wie this compound werden auch in der materialwissenschaftlichen Forschung eingesetzt und ermöglichen die Entwicklung innovativer Materialien {svg_8}.
Umweltforschung
this compound kann in umweltwissenschaftlichen Forschungsstudien verwendet werden und trägt zu unserem Verständnis verschiedener Umweltprozesse bei {svg_9}.
Wirkmechanismus
Target of Action
The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .
Mode of Action
The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .
Biochemical Pathways
The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .
Result of Action
The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected peptides . Additionally, further studies could focus on the potential applications of this compound in the synthesis of complex peptides and proteins.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)

